molecular formula C2H5NO2 B1193895 Glycolamide CAS No. 598-42-5

Glycolamide

Katalognummer B1193895
CAS-Nummer: 598-42-5
Molekulargewicht: 75.07 g/mol
InChI-Schlüssel: TZGPACAKMCUCKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycolamide is an isomer of glycine and can be synthesized by the ammonolysis of ethyl glycolate . It’s one of the simplest derivatives of acetamide .


Synthesis Analysis

Glycolamide can be synthesized by the ammonolysis of ethyl glycolate . There are also studies on the synthesis and biological evaluation of glycolamide derivatives as DPP-4 inhibitors .


Molecular Structure Analysis

The conformational analysis of glycolamide has been reported . A comprehensive rotational study was conducted to provide direct experimental frequencies of the ground vibrational state of glycolamide .


Chemical Reactions Analysis

Glycolamide exhibits a weak b-type rotational spectrum . It’s also noted that the abundances of the C2H5O2N isomers cannot be explained in terms of thermodynamic equilibrium; thus, chemical kinetics need to be invoked .


Physical And Chemical Properties Analysis

Glycolamide is a glycine isomer and also one of the simplest derivatives of acetamide . Its diffusion coefficient in water and partial molal isothermal compressibility has been determined .

Wissenschaftliche Forschungsanwendungen

Medicine: Aspirin Prodrugs

Glycolamide esters have been evaluated as potential prodrug forms of aspirin . N,N-Disubstituted glycolamide esters, in particular, are rapidly hydrolyzed in human plasma, leading to the formation of aspirin and corresponding salicylate esters. This rapid conversion is beneficial for delivering active drugs in the body.

Industrial Processes

In industrial chemistry, glycolamide can be synthesized through the ammonolysis of ethyl glycolate . Its properties, such as diffusion coefficient in water and isothermal compressibility, make it valuable for various chemical processes.

Environmental Science

Glycolamide has been detected in the interstellar medium, indicating its role in astrochemistry . It may form through radical-radical reactions on dust grains, influenced by cosmic rays, suggesting its potential in understanding cosmic molecular formation.

Food Technology

While direct references to glycolamide in food technology are limited, its structural relative, glycopolymer, is used in optimizing plant-based meat alternatives . Glycolamide’s properties could potentially be applied in similar food technology contexts.

Materials Science

Glycopolymer-based materials, which include glycolamide structures, are utilized in biosensing applications due to their interaction based on structure-function relationships . These materials are significant in developing advanced biomaterials.

Analytical Chemistry

Glycolamide’s well-defined properties, such as molecular weight and melting point, make it a useful standard or reagent in analytical chemistry practices . Its stability and reactivity can be crucial for analytical measurements and calibrations.

Biochemistry Research

In biochemistry, glycolamide’s detection in space has implications for understanding the origins of life and amino acids in the universe . Its presence in molecular clouds can inform theories about the chemical pathways of life’s building blocks.

Pharmaceuticals

Glycolamide esters are explored for their biolabile properties as prodrugs . They offer a combination of enzymatic lability and stability in aqueous solutions, making them suitable for controlled drug delivery systems.

Zukünftige Richtungen

The astrochemical model suggests that glycolamide may be present in the star-forming region Sgr B2 (N) at a level just below the upper limit . This indicates potential future directions for research in astrochemistry.

Eigenschaften

IUPAC Name

2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPACAKMCUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208531
Record name Glycolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyacetamide

CAS RN

598-42-5
Record name 2-Hydroxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EAK3UR7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction described in Example 1 is repeated except that the mutant strains A. facilis 72-PF-15 or 72-PF-17 are used instead of A. facilis 72W. A suspension of 0.50 g (wet cell paste) A. facilis 72-PF-15 or 72-PF-17 in 8.44 mL of 0 020 M potassium phosphate buffer (pH 6.0) is placed into a 15-mL polypropylene centrifuge tube. To the tube is then added 1.06 mL of a 55 wt % solution of glycolonitrile in water (1.0 M final concentration of glycolonitrile in the suspension), and the resulting suspension mixed on a rotating platform at 25° C. Samples of the suspension for analysis (0.200 mL) are first adjusted to pH 2.5 with 6 N HCl to stop the reaction, centrifuged, and the supernatant filtered using a 0.2 micron filter. After sufficient time, complete conversion of glycolonitrile to glycolic acid is obtained with no production of byproduct glycolamide.
[Compound]
Name
72W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Quantity
8.44 mL
Type
solvent
Reaction Step Four

Q & A

Q1: [] What is significant about the recent detection of glycolamide in the interstellar medium?

A1: The detection of syn-glycolamide (NH2C(O)CH2OH) in the G+0.693–0.027 molecular cloud marks the first time a glycine isomer has been found in interstellar space. This discovery suggests that complex organic molecules, including potential precursors to life, might be more widespread in the universe than previously thought.

Q2: [] Why is glycolamide more abundant than glycine in the interstellar medium, despite glycine being a fundamental building block of life?

A2: While surprising, the lower abundance of glycine in the interstellar medium is consistent with observations that acids are generally less abundant than other organic compounds like alcohols or amides. Additionally, specific chemical pathways in the ISM, particularly those involving radical-radical reactions on dust grains, may favor the formation of glycolamide over glycine.

Q3: [] What are the main metabolic pathways of polycyclic N-arylacetamides, including the formation of glycolamides, observed in rabbits?

A3: Rabbits metabolize polycyclic N-arylacetamides into two primary metabolites: corresponding glycolamides and N-hydroxy derivatives. The N-hydroxy metabolites are far more abundant than the glycolamides, representing a minor metabolic route.

Q4: [] Which polycyclic N-arylacetamides did NOT yield detectable levels of glycolamides or N-hydroxy metabolites in rabbit urine?

A4: The study found no detectable levels of N-hydroxy derivatives or glycolamides in the urine of rabbits administered with N(3-biphenylyl)acetamide, N(2-naphthyl)acetamide, or N(2-anthryl)acetamide.

Q5: [] What is the significance of the two hydrolytic sites in glycolamide esters of niflumic acid for drug development?

A5: The presence of two hydrolytic sites, the nicotinyl and the aliphatic site, in glycolamide esters of niflumic acid significantly impacts their metabolism. While hydrolysis at the aliphatic site dominates, the nicotinyl hydrolysis (2-5%) presents a challenge in designing prodrugs that release the parent drug directly.

Q6: [] What is the molecular formula and weight of glycolamide?

A6: The molecular formula of glycolamide is C2H5NO2, and its molecular weight is 75.07 g/mol.

Q7: [] What spectroscopic techniques are used to characterize glycolamide?

A7: Glycolamide can be characterized using various spectroscopic techniques, including Fourier transform infrared (FT-IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about its functional groups, molecular structure, and purity.

Q8: [] What is the conformational preference of glycolamide in the gas phase?

A8: Free jet millimetre-wave spectroscopy and computational studies have shown that glycolamide exists in two conformational isomers in the gas phase, both with Cs symmetry. The lower energy syn conformer has the hydroxyl group oriented towards the carbonyl group, while the higher energy anti conformer has the opposite orientation.

Q9: [] How does the structure of glycolamide influence its ability to form strong parallel interactions in crystals?

A9: Glycolamide, along with other molecules containing saturated acyclic four-atom groups closed with an intramolecular hydrogen bond, exhibits a strong tendency to form parallel interactions in crystals. These interactions stem from the presence of a hydrogen atom outside the ring plane, capable of forming hydrogen bonds with adjacent parallel rings. This results in a network of strong intermolecular interactions within the crystal lattice, as demonstrated by both crystallographic database analysis and quantum chemical calculations.

Q10: [] Why are glycolamide esters being explored as potential prodrugs for carboxylic acid drugs?

A10: Glycolamide esters are attractive prodrug candidates for carboxylic acid drugs due to their rapid enzymatic hydrolysis in human plasma, primarily mediated by cholinesterase. This rapid bioconversion allows for efficient release of the active drug in vivo.

Q11: [] What structural features of glycolamide esters contribute to their rapid enzymatic hydrolysis?

A11: The key structural feature contributing to the rapid hydrolysis of glycolamide esters is the presence of two substituents on the amide nitrogen atom. This structural motif resembles benzoylcholine, a known substrate for cholinesterase, explaining their susceptibility to enzymatic cleavage.

Q12: [] What is the advantage of glycolamide esters over other prodrug approaches, such as simple alkyl esters, for drug delivery?

A12: Unlike simple alkyl esters, which are primarily hydrolyzed by non-specific esterases, glycolamide esters are selectively hydrolyzed by cholinesterase, a highly active enzyme in human plasma. This selectivity, coupled with their chemical stability in aqueous solutions, makes glycolamide esters a promising strategy for achieving controlled drug release and improving pharmacokinetic profiles.

Q13: [] Can you provide examples of drugs for which glycolamide esters have been investigated as prodrug moieties?

A13: Glycolamide esters have been investigated as prodrugs for various pharmaceuticals, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): ibuprofen [], diclofenac [, ], naproxen [, ], mefenamic acid [], and niflumic acid [, ].
  • Other carboxylic acid drugs: aspirin [], scutellarin [], and 4-biphenylacetic acid [].

Q14: [] What are the challenges associated with using glycolamide esters as prodrugs?

A14: Despite their potential, glycolamide esters face certain challenges as prodrugs:

  • Hydrolysis at undesired sites: as seen with niflumic acid glycolamide esters [], hydrolysis might occur at sites other than the intended ester linkage, leading to inactive metabolites instead of the desired drug.
  • Limited oral bioavailability: While some glycolamide esters exhibit good topical anti-inflammatory activity [], their oral bioavailability can be limited due to pre-systemic metabolism in the gastrointestinal tract [].

Q15: [] How are researchers addressing the challenges of using glycolamide esters as prodrugs?

A15: To overcome the limitations of glycolamide esters, researchers are exploring various strategies:

  • Molecular modifications: Introducing specific substituents on the glycolamide moiety or the drug molecule can modulate the hydrolysis pathway and enhance stability against undesired cleavage [, ].
  • Drug delivery systems: Incorporating glycolamide ester prodrugs into drug delivery systems, such as emulsions [] or colon-targeted delivery systems [], can improve their oral bioavailability by protecting them from premature degradation in the GI tract.
  • Alternative applications: Given their promising topical activity, glycolamide esters are being explored for localized drug delivery, minimizing the challenges associated with oral administration [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.